molecular formula C20H26N2O3 B12182971 [1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B12182971
M. Wt: 342.4 g/mol
InChI Key: ZUGFUKHZQBAKKE-UHFFFAOYSA-N
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Description

[1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety, a cyclohexane ring, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cyclohexane ring can be introduced through a series of hydrogenation and cyclization reactions. The final step involves the acylation of the indole derivative with acetic anhydride to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate hydrogenation reactions, while automated systems can ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.

    Reduction: The cyclohexane ring can be reduced to form different stereoisomers.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Indole-3-acetic acid derivatives.

    Reduction: Various stereoisomers of the cyclohexane ring.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    2-methylindole: A simpler indole derivative with fewer functional groups.

    Cyclohexylacetic acid: A compound with a similar cyclohexane and acetic acid structure.

Uniqueness

[1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety, a cyclohexane ring, and an acetic acid group. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[1-[[[2-(2-methylindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H26N2O3/c1-15-11-16-7-3-4-8-17(16)22(15)13-18(23)21-14-20(12-19(24)25)9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-14H2,1H3,(H,21,23)(H,24,25)

InChI Key

ZUGFUKHZQBAKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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